For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N,N-Dimethylbutylamine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N,N-Dimethylbutylamine. The information is curated for professionals in research and development, with a focus on clarity and technical accuracy.
Chemical Structure and Identification
N,N-Dimethylbutylamine is a tertiary amine characterized by a butyl group and two methyl groups attached to a central nitrogen atom.[1][2] This structure results in a compound that is a strong base.[2]
Structural Identifiers:
-
IUPAC Name: N,N-dimethylbutan-1-amine[1][]
-
Synonyms: Butyldimethylamine, Dimethylbutylamine, N,N-Dimethyl-1-butanamine[][4]
Caption: Structural identifiers for N,N-Dimethylbutylamine.
Physicochemical Properties
N,N-Dimethylbutylamine is a clear, colorless to light yellow liquid with a characteristic ammonia-like odor.[1][][7] It is a highly flammable liquid and vapor.[5][10] The quantitative physicochemical properties are summarized in the table below for ease of reference.
| Property | Value | References |
| Molecular Weight | 101.19 g/mol | [1][6][7] |
| Boiling Point | 93-96 °C at 760 mmHg | [5][6][7][11] |
| Melting Point | < -60 °C to -90 °C | [5][6][11] |
| Density | 0.720 - 0.721 g/mL at 20-25 °C | [5][12][13] |
| Flash Point | -5 °C (23 °F) | [5][12] |
| Auto-ignition Temperature | 170 °C at 1,013 hPa | [5] |
| Vapor Pressure | 67 hPa at 20 °C | [5] |
| Water Solubility | 22 g/L at 20 °C; Partially soluble | [1][5] |
| LogP (n-octanol/water) | 0.5 - 1.7 | [5][6][7] |
| Refractive Index (n20/D) | ~1.398 | [6][13][14] |
Experimental Protocols
Synthesis Methods
N,N-Dimethylbutylamine serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[][7] Several methods are employed for its synthesis.
a) Reductive Amination: This is a widely used method for preparing amines. The process involves the reaction of butanal with dimethylamine (B145610) to form an intermediate imine, which is then reduced in situ to the tertiary amine.[15]
-
Reactants: Butanal and Dimethylamine.
-
Reducing Agents: Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or formic acid (in the Eschweiler-Clarke reaction).
-
Procedure: The reaction is typically a two-step, one-pot process where the carbonyl group is converted to an amine via the imine intermediate.[15]
Caption: General workflow for the synthesis of N,N-Dimethylbutylamine via reductive amination.
b) Alkylation of Dimethylamine: This method involves a nucleophilic substitution (Sₙ2) reaction where dimethylamine acts as the nucleophile, attacking an electrophilic butyl halide, such as 1-bromobutane.[7][15]
-
Reactants: Dimethylamine and a butyl halide (e.g., butyl bromide).[7][15]
-
Conditions: The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.[7] Key parameters for optimization include the choice of solvent, temperature, and the molar ratio of reactants.[15]
c) Nucleophilic Substitution of N,N-Dimethylformamide (DMF): A patented method describes the synthesis of N,N-dimethylamine compounds by reacting a halogenated hydrocarbon with DMF in the presence of water.[16]
-
Reactants: A halogenated butane (B89635) and N,N-dimethylformamide (DMF).[16]
-
Conditions: The reaction is performed in a closed system at a temperature between 150 and 190 °C for 2 to 12 hours, with or without the presence of an alkali.[16]
Analytical Methods
The identification and quantification of N,N-Dimethylbutylamine can be achieved using various analytical techniques.
a) High-Performance Liquid Chromatography (HPLC): N,N-Dimethylbutylamine can be analyzed by reverse-phase (RP) HPLC.[17]
-
Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid.[17]
-
Column: A Newcrom R1 HPLC column has been reported for its separation.[17]
b) Spectroscopic Analysis: Spectroscopic methods are crucial for structural confirmation.[15]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the butyl and methyl groups, with chemical shifts and splitting patterns confirming their connectivity.[15][18]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton, with the carbons attached to the nitrogen atom showing a characteristic downfield shift.[15]
-
Infrared (IR) Spectroscopy: As a tertiary amine, the IR spectrum of N,N-Dimethylbutylamine is characterized by the absence of N-H stretching bands that are typically present in primary and secondary amines.[15]
Reactivity and Hazards
N,N-Dimethylbutylamine is a reactive compound with specific hazards that require careful handling.
-
Reactivity: It neutralizes acids in exothermic reactions to form salts and water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][13] Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides.[1][13]
-
Hazards: It is a highly flammable liquid.[5] It is toxic if swallowed and can cause severe skin burns and eye damage.[5][10] Inhalation may cause respiratory irritation.[5][7]
Applications in Research and Industry
The primary use of N,N-Dimethylbutylamine is as a chemical intermediate in organic synthesis.[][6][13]
-
Synthesis: It is a precursor in the production of pharmaceuticals and agrochemicals.[][7][9]
-
Catalysis: It can function as a catalyst in certain chemical reactions.[7]
-
Material Science: It is used in the preparation of high-density rigid flame-retardant polyimide foam material and in the fabrication of polystyrene-based nano-LC monolithic columns.[6][13]
-
Analytical Chemistry: It may be used as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC/MS) for the analysis of oligonucleotides.[6]
References
- 1. N,N-Dimethylbutylamine | C6H15N | CID 13563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 4. 1-Butanamine, N,N-dimethyl- [webbook.nist.gov]
- 5. chemos.de [chemos.de]
- 6. lookchem.com [lookchem.com]
- 7. Buy N,N-Dimethylbutylamine | 927-62-8 [smolecule.com]
- 8. PubChemLite - N,n-dimethylbutylamine (C6H15N) [pubchemlite.lcsb.uni.lu]
- 9. CAS 927-62-8: 1-(N,N-Dimethylamino)butane | CymitQuimica [cymitquimica.com]
- 10. N-Butyldimethylamine | 927-62-8 | TCI AMERICA [tcichemicals.com]
- 11. N,N-Dimethylbutylamine | CAS#:927-62-8 | Chemsrc [chemsrc.com]
- 12. chemicalpoint.eu [chemicalpoint.eu]
- 13. N,N-Dimethylaminobutane | 927-62-8 [chemicalbook.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. N,N-Dimethylbutylamine | 927-62-8 | Benchchem [benchchem.com]
- 16. CN103224438B - Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF - Google Patents [patents.google.com]
- 17. N,N-Dimethylbutylamine | SIELC Technologies [sielc.com]
- 18. N,N-Dimethylaminobutane(927-62-8) 1H NMR [m.chemicalbook.com]
